molecular formula C12H22N2O4 B2400906 1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate CAS No. 1786226-93-4

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B2400906
CAS No.: 1786226-93-4
M. Wt: 258.318
InChI Key: OPTQHFDIQOZOIL-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and aminopyrrolidine groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate typically involves multi-step organic synthesis techniques. The synthetic routes often include the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8(13)6-7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQHFDIQOZOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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